Cas no 32113-35-2 (2,4-dinitrophenyl propanoate)
2,4-dinitrophenyl propanoate structure
Product Name:2,4-dinitrophenyl propanoate
CAS No:32113-35-2
MF:C9H8N2O6
MW:240.169622421265
CID:916739
PubChem ID:347528
Update Time:2025-04-19
2,4-dinitrophenyl propanoate Chemical and Physical Properties
Names and Identifiers
-
- 2,4-dinitrophenyl propanoate
- (2,4-dinitrophenyl) propanoate
- DTXSID30324281
- NSC-406255
- NSC406255
- SCHEMBL10071375
- 2,4-dinitrophenyl propionate
- 32113-35-2
-
- Inchi: 1S/C9H8N2O6/c1-2-9(12)17-8-4-3-6(10(13)14)5-7(8)11(15)16/h3-5H,2H2,1H3
- InChI Key: KGLNAPITCOBCCV-UHFFFAOYSA-N
- SMILES: O(C(CC)=O)C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 240.03824
- Monoisotopic Mass: 240.03823598g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 118Ų
Experimental Properties
- PSA: 112.58
2,4-dinitrophenyl propanoate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
32113-35-2 (2,4-dinitrophenyl propanoate) Related Products
- 610-69-5(2-Nitrophenyl acetate)
- 2487-26-5(2-Nitrophenyl butyrate)
- 104809-27-0(Octadecanoic acid,2-nitrophenyl ester)
- 104809-26-9(Hexadecanoic acid 2-nitrophenylester)
- 104809-25-8(2-Nitrophenyl caprylate)
- 59986-46-8(o-nitrophenyl myristate)
- 24273-19-6(2,4-Dinitrophenyl butyrate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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